molecular formula C21H22Cl2N2O2 B12510815 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B12510815
M. Wt: 405.3 g/mol
InChI Key: CYRKBHUOQPGQOV-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one typically involves the reaction of 3,4-dichlorophenylpiperazine with 4-ethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours, and the product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

1-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders and other diseases.

  • **Industry

Properties

Molecular Formula

C21H22Cl2N2O2

Molecular Weight

405.3 g/mol

IUPAC Name

1-[4-(3,4-dichlorophenyl)piperazin-1-yl]-3-(4-ethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H22Cl2N2O2/c1-2-27-18-7-3-16(4-8-18)5-10-21(26)25-13-11-24(12-14-25)17-6-9-19(22)20(23)15-17/h3-10,15H,2,11-14H2,1H3

InChI Key

CYRKBHUOQPGQOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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